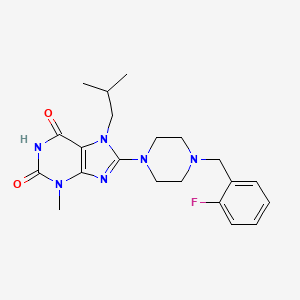![molecular formula C20H19BrN2O3 B2455791 Methyl 4-[(4-bromo-3-methylphenyl)amino]-6-ethoxyquinoline-2-carboxylate CAS No. 1207047-34-4](/img/structure/B2455791.png)
Methyl 4-[(4-bromo-3-methylphenyl)amino]-6-ethoxyquinoline-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[(4-bromo-3-methylphenyl)amino]-6-ethoxyquinoline-2-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a bromo-methylphenyl group and an ethoxy group, making it a molecule of interest for various chemical and pharmacological studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(4-bromo-3-methylphenyl)amino]-6-ethoxyquinoline-2-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Substitution Reactions:
Esterification: The final step involves esterification to introduce the ethoxy group, typically using ethanol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction rates and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinoline ring or the bromo group, potentially yielding dehalogenated or hydrogenated products.
Substitution: The bromo group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the bromo group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under mild heating.
Major Products:
Oxidation: Formation of quinoline-2-carboxylic acid derivatives.
Reduction: Formation of ethoxyquinoline derivatives without the bromo group.
Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the bromo group.
科学研究应用
Methyl 4-[(4-bromo-3-methylphenyl)amino]-6-ethoxyquinoline-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active quinoline derivatives.
Industrial Applications: Potential use in the development of dyes and pigments due to its stable aromatic structure.
作用机制
The compound exerts its effects primarily through interaction with cellular DNA and proteins. The quinoline core can intercalate into DNA, disrupting replication and transcription processes. Additionally, the bromo-methylphenyl group can form covalent bonds with nucleophilic sites on proteins, inhibiting their function. These interactions can trigger apoptosis in cancer cells, making it a potential anti-cancer agent.
相似化合物的比较
Chloroquine: Another quinoline derivative used as an anti-malarial drug.
Quinoline-2-carboxylic acid: A simpler quinoline derivative with similar structural features.
Uniqueness: Methyl 4-[(4-bromo-3-methylphenyl)amino]-6-ethoxyquinoline-2-carboxylate is unique due to its specific substitutions, which confer distinct chemical reactivity and biological activity. The presence of the bromo-methylphenyl group enhances its ability to form covalent bonds with biological targets, while the ethoxy group increases its lipophilicity, potentially improving cell membrane permeability.
This compound’s unique structure and reactivity make it a valuable molecule for further research in medicinal chemistry and other scientific fields.
属性
IUPAC Name |
methyl 4-(4-bromo-3-methylanilino)-6-ethoxyquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O3/c1-4-26-14-6-8-17-15(10-14)18(11-19(23-17)20(24)25-3)22-13-5-7-16(21)12(2)9-13/h5-11H,4H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXBGXMJLGXUFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)Br)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
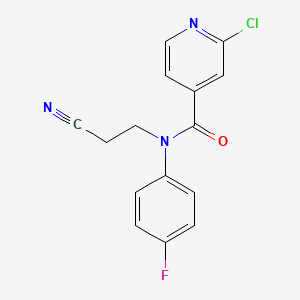
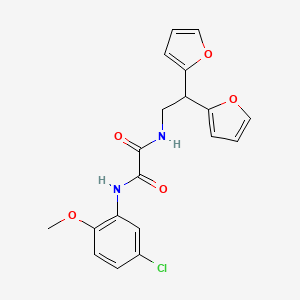
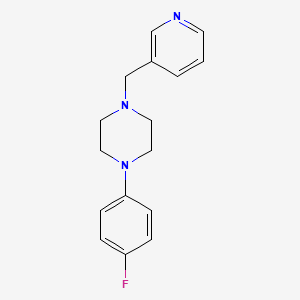
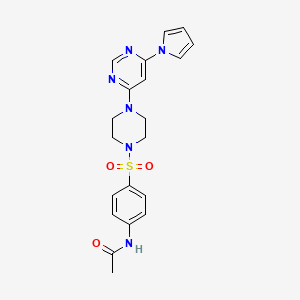
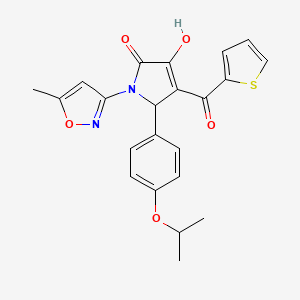
![1-[2-(Dodecyloxy)ethoxy]dodecane](/img/structure/B2455716.png)
![3-(morpholin-4-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B2455719.png)

![N-[2-(3-{[(2-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B2455724.png)
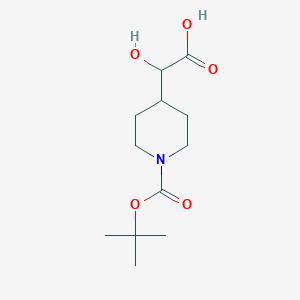

![2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2455729.png)

